molecular formula C15H14N4OS B2897906 N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207050-97-2

N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No. B2897906
M. Wt: 298.36
InChI Key: LJPPSSNXCQVJRU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.



Molecular Structure Analysis

This involves examining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. The reaction conditions and the products formed are also usually discussed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Therapeutic Agent Development

Antituberculosis Activity : A study highlighted the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. Among the synthesized compounds, one exhibited promising activity against all tests with notable inhibition of MTB DNA gyrase and minimal cytotoxicity, indicating potential as a therapeutic agent against tuberculosis (Jeankumar et al., 2013).

Antimicrobial and Antitumor Activities : Research into the synthesis of pyridine thiazole derivatives and their Zn(II) complexes showed that these compounds possess significant antimicrobial activity. The metal complexes, in particular, exhibited greater activity than the free ligands, suggesting their potential in developing new bioactive materials with antimicrobial and antitumor properties (Xun-Zhong et al., 2020).

Molecular Interaction Studies

Cellular Permeability : An investigation into the cellular permeability of DNA-binding pyrrole-imidazole polyamides found that certain linkers significantly affect their ability to penetrate cells. This study provides valuable insights into designing more efficient DNA-binding molecules for therapeutic purposes (Liu & Kodadek, 2009).

Dynamic Tautomerism : The study of N-(Pyridin-2-yl)thiazol-2-amine revealed its dynamic tautomerism and divalent N(I) character, essential for understanding the electron distribution and protonation energy. This research is crucial for the development of compounds with specific electron-donating properties (Bhatia, Malkhede, & Bharatam, 2013).

Design of Compounds with Specific Biological Activities

Insecticidal Agents : The synthesis and assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm demonstrated potential insecticidal properties. This research contributes to the development of novel pest control agents (Fadda et al., 2017).

Antioxidant Activity : A study synthesized new pyrrole, pyridine, and thiazole derivatives, evaluating them as antioxidant agents. Some compounds exhibited remarkable antioxidant activity, suggesting their use in developing treatments for oxidative stress-related diseases (Zaki et al., 2017).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a reliable source for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(2-pyridin-4-ylethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-14(17-8-5-12-3-6-16-7-4-12)13-11-21-15(18-13)19-9-1-2-10-19/h1-4,6-7,9-11H,5,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPPSSNXCQVJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

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